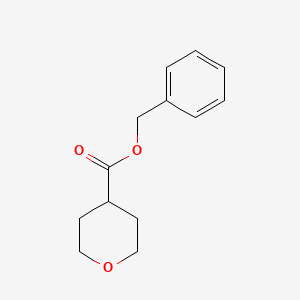

Benzyl tetrahydro-2H-pyran-4-carboxylate

Descripción general

Descripción

Benzyl tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The benzyl group is attached to the tetrahydropyran ring via a carboxylate functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of benzyl alcohol with tetrahydro-2H-pyran-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable production .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Benzyl tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: Benzyl tetrahydro-2H-pyran-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of tetrahydro-2H-pyran, including benzyl tetrahydro-2H-pyran-4-carboxylate, exhibit promising antitumor properties. For instance, certain 4H-pyran derivatives have been evaluated for their cytotoxic effects against colorectal cancer cell lines (HCT-116). These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation, suggesting their potential as therapeutic agents in cancer treatment .

Antibacterial and Antioxidant Properties

The compound has also been studied for its antibacterial and antioxidant activities. Specific derivatives showed effectiveness against various Gram-positive bacteria and exhibited strong free radical scavenging abilities. For example, compounds derived from the 4H-pyran scaffold were noted for their lower IC50 values than traditional antibiotics like ampicillin, making them suitable candidates for further pharmacological development .

Pharmacology

Selective Reuptake Inhibition

this compound has been explored as a backbone for developing selective dual serotonin and norepinephrine reuptake inhibitors. These compounds have shown promise in treating mood disorders by enhancing neurotransmitter levels in the brain while demonstrating good metabolic stability and low CYP2D6 inhibition . This highlights the compound's versatility in addressing mental health conditions.

Cosmetic Formulations

Skin Care Applications

In the field of cosmetics, this compound can be utilized in formulating topical products due to its moisturizing properties. Studies have indicated that formulations containing this compound can enhance skin hydration and improve sensory attributes such as consistency and greasiness. The application of experimental design techniques in formulation development has proven effective in optimizing these properties .

Data Table: Summary of Applications

Case Studies

-

Cytotoxicity Study on Colorectal Cancer Cells

A study evaluated various 4H-pyran derivatives for their cytotoxic effects against HCT-116 cells. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values significantly lower than conventional treatments, indicating their potential as effective chemotherapeutic agents. -

Development of Antibacterial Agents

Research focused on synthesizing new derivatives from the tetrahydro-2H-pyran scaffold led to the identification of compounds with robust antibacterial activity against multiple strains, showcasing their viability as alternatives to existing antibiotics. -

Cosmetic Formulation Optimization

A formulation study utilized this compound to create a moisturizing cream that exhibited enhanced rheological properties and skin feel. The formulation was optimized using response surface methodology, demonstrating the compound's utility in cosmetic applications.

Mecanismo De Acción

The mechanism of action of benzyl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a prodrug .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydropyran-4-carboxylate derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity.

Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have similar ester functional groups and undergo comparable chemical reactions.

Uniqueness

Benzyl tetrahydro-2H-pyran-4-carboxylate is unique due to the combination of the tetrahydropyran ring and the benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis and pharmaceutical development .

Actividad Biológica

Benzyl tetrahydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in research and medicine.

Chemical Structure and Properties

This compound is an ester derivative of tetrahydropyran, characterized by a benzyl group attached to the tetrahydropyran ring. Its molecular formula is C12H14O3, and it has a molecular weight of 218.24 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid, which may exhibit distinct biological effects. This hydrolysis is essential for the compound's role as a prodrug, enhancing its therapeutic potential in various applications.

Antimicrobial Activity

Research has shown that derivatives of 4H-pyran compounds exhibit significant antimicrobial properties. For instance, certain 4H-pyran derivatives have been evaluated for their antibacterial effects against various Gram-positive bacteria. In one study, derivatives demonstrated lower IC50 values than ampicillin against several bacterial strains, indicating their potential as effective antimicrobial agents .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Studies indicate that certain derivatives possess strong DPPH scavenging activity, suggesting their capability to neutralize free radicals and reduce oxidative stress in biological systems . The antioxidant activity was quantitatively assessed through EC50 values, with some compounds showing comparable efficacy to known antioxidants like butylated hydroxytoluene (BHT).

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound derivatives have been evaluated in vitro against various cancer cell lines, including HCT-116 cells. Research findings indicate that specific derivatives can suppress cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations . Moreover, molecular docking studies suggest that these compounds may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, thus providing insights into their potential as anticancer agents .

Research Findings and Case Studies

A compilation of findings from recent studies highlights the diverse biological activities associated with this compound:

| Activity | Tested Compound | IC50/EC50 Value | Comparison |

|---|---|---|---|

| Antibacterial | Derivative 4g | < 10 µM | More effective than ampicillin |

| Antioxidant | Derivative 4j | 0.072 mM | Comparable to BHT |

| Cytotoxicity | Derivative 4d | 75.1 µM | Significant against HCT-116 cells |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure and purity of Benzyl tetrahydro-2H-pyran-4-carboxylate?

- Answer: Key techniques include 1H/13C NMR for elucidating the chemical environment of protons and carbons, IR spectroscopy to identify functional groups (e.g., ester C=O stretches ~1700 cm⁻¹), and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, related tetrahydropyran esters show characteristic NMR shifts: δ 1.5–2.0 ppm (pyran ring protons), δ 4.2–5.1 ppm (ester benzyl group), and δ 3.5–4.0 ppm (oxygenated methylene groups) . Purity is typically assessed via TLC (using hexane/ethyl acetate systems) and HPLC with UV detection.

Q. What synthetic routes are available for preparing this compound?

- Answer: A common approach involves esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid (e.g., H₂SO₄). Alternative routes include transesterification from methyl or ethyl esters under basic conditions (e.g., NaOCH₃). Reaction optimization may require anhydrous solvents (THF, DCM) and inert atmospheres to avoid hydrolysis. Yields are typically monitored by TLC and purified via column chromatography (silica gel, gradient elution) .

Q. How can researchers ensure regioselectivity in functionalizing the tetrahydropyran ring during synthesis?

- Answer: Regioselectivity is controlled by steric and electronic factors. For example, protecting groups (e.g., benzyloxy) can direct substitution to less hindered positions. Catalysts like BF₃·Et₂O may enhance electrophilic substitution at oxygen-adjacent carbons. Computational tools (DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Answer: The compound is sensitive to hydrolysis (ester cleavage) under acidic/basic conditions and oxidation at the benzyl position. Stability studies should assess degradation kinetics under varying pH (2–12) and temperatures (4–40°C) using HPLC. Storage recommendations include inert atmospheres (argon), desiccants (silica gel), and low temperatures (–20°C). Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) can model long-term stability .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN1/SN2 mechanisms. Molecular docking studies (AutoDock Vina) evaluate steric accessibility of reaction sites. AI-driven synthesis platforms (e.g., Pistachio, Reaxys) propose feasible pathways by mining reaction databases for analogous tetrahydropyran derivatives .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar tetrahydropyran derivatives?

- Answer: Contradictions arise from stereoisomerism or overlapping signals. Strategies include:

Propiedades

IUPAC Name |

benzyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.